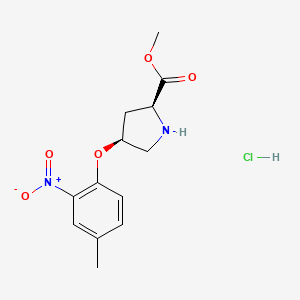

![molecular formula C9H9N3O2 B1456274 Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate CAS No. 1219694-61-7](/img/structure/B1456274.png)

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate

Overview

Description

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate is a compound with the CAS Number: 1219694-61-7. It has a molecular weight of 191.19 .

Molecular Structure Analysis

The InChI Code for this compound is1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3 . This indicates the compound’s molecular structure and arrangement of atoms. Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 191.19 .Scientific Research Applications

Synthesis of Functionalized Compounds

Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate plays a crucial role in the synthesis of various functionalized compounds. For instance, Tsizorik et al. (2018) reported that 4-Chloropyrazolo[1,5-a]pyrazines react with ethyl isocyanoacetate to form ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. This process involves hydrolysis yielding corresponding acids and reduction to alcohols, which are then oxidized to aldehydes (Tsizorik et al., 2018).

Fluorescent Molecule Synthesis

Wu et al. (2006) explored the unique reactivity of Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate for synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, pyrazolo[1,5-a]pyrimidine exhibited novel fluorescent properties, suggesting potential applications as a fluorophore (Wu et al., 2006).

Synthesis of Heterocyclic Compounds

Research by Zheng et al. (2011) demonstrated the synthesis of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds' structures were confirmed using various techniques, including X-ray crystal diffraction, and their optical properties were studied using UV-vis absorption and fluorescence spectroscopy (Zheng et al., 2011).

Potential Anticancer Agents

A study by Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives using ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine. These compounds showed potential as agents against A549 lung cancer cells, with the study highlighting structure-activity relationships and indicating that certain derivatives had more significant inhibitory effects (Zhang et al., 2008).

Future Directions

Research into pyrazolo derivatives continues to be an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties . Future research will likely focus on synthesizing structurally diverse pyrazolo derivatives and finding new and improved applications .

Mechanism of Action

Mode of Action

It is known that the compound undergoes a regio-controlled sonogashira-type coupling with a wide range of terminal alkynes . This process is carefully adjusted to favor the C6-position, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .

Biochemical Pathways

The compound is part of the pyrazolo[1,5-a]pyrimidine family, which has been shown to exhibit various biological activities . .

Action Environment

It is known that the compound is stable under exposure to extreme ph

properties

IUPAC Name |

ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZNTDKYTGHBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=NC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736483 | |

| Record name | Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219694-61-7 | |

| Record name | Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)

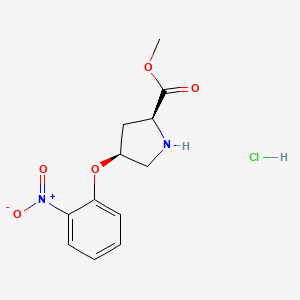

![Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456192.png)

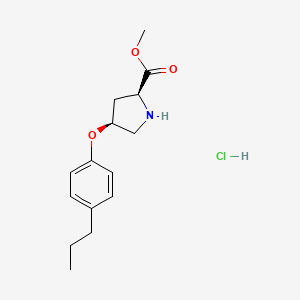

![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)

![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)